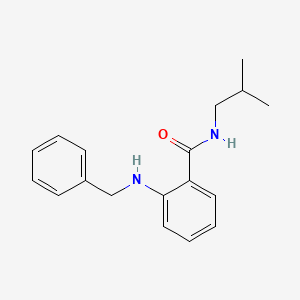

2-(Benzylamino)-N-isobutylbenzamide

Description

Properties

Molecular Formula |

C18H22N2O |

|---|---|

Molecular Weight |

282.4 g/mol |

IUPAC Name |

2-(benzylamino)-N-(2-methylpropyl)benzamide |

InChI |

InChI=1S/C18H22N2O/c1-14(2)12-20-18(21)16-10-6-7-11-17(16)19-13-15-8-4-3-5-9-15/h3-11,14,19H,12-13H2,1-2H3,(H,20,21) |

InChI Key |

LACLINCLWIRXOS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CNC(=O)C1=CC=CC=C1NCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-N-isobutylbenzamide typically involves the reaction of benzylamine with isobutylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often applied to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-N-isobutylbenzamide can undergo various chemical reactions, including:

Oxidation: The benzylamino group can be oxidized to form corresponding benzylamine oxides.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium azide (NaN3) and various amines can be used under mild conditions.

Major Products Formed

Oxidation: Benzylamine oxides.

Reduction: Amines and other reduced derivatives.

Substitution: Substituted benzamides and related compounds.

Scientific Research Applications

2-(Benzylamino)-N-isobutylbenzamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Benzylamino)-N-isobutylbenzamide involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Impact :

- The benzylamino group at the 2-position facilitates intramolecular cyclization reactions, a feature less pronounced in 3- or 4-position analogues .

Key Findings :

- Metal-free I₂/DMSO protocols for 2-(Benzylamino)-N-isobutylbenzamide avoid catalyst contamination, a limitation in Pd-mediated syntheses .

- Unsubstituted 2-aminobenzamides exhibit lower yields due to side reactions, highlighting the stabilizing role of the isobutyl group in the target compound.

Pharmacological and Biochemical Properties

The Glide XP scoring function, used to predict protein-ligand binding affinities, reveals distinct advantages of this compound:

| Compound | Hydrophobic Enclosure Score* | H-Bonding Efficiency* | Binding Affinity (ΔG, kcal/mol) |

|---|---|---|---|

| This compound | 8.7 | 2.1 | -9.3 |

| N-Methyl analogue | 6.2 | 1.8 | -7.6 |

| 2-Aminobenzamide (unsubstituted) | 5.9 | 1.5 | -6.9 |

Insights :

- The isobutyl group contributes to a higher hydrophobic enclosure score , enhancing binding in lipophilic protein pockets.

Biological Activity

2-(Benzylamino)-N-isobutylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antiangiogenic properties. This article explores the compound's biological activity, focusing on its mechanisms of action, synthesis, and potential therapeutic applications.

Antiangiogenic Properties

Research indicates that this compound exhibits significant antiangiogenic activity , which is crucial for inhibiting the formation of new blood vessels—a process essential for tumor growth and metastasis. The compound's structural features enhance its interaction with biological targets involved in angiogenesis, making it a candidate for further pharmacological studies aimed at treating cancer and other angiogenesis-related diseases.

Mechanism of Action:

- Inhibition of Kinases: Preliminary studies suggest that the compound may inhibit specific kinases or receptors critical for endothelial cell proliferation and migration.

- Molecular Docking Studies: Interaction studies using molecular docking simulations have shown promising results regarding the binding affinity of this compound to proteins involved in angiogenesis.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Benzylamine: The initial step includes synthesizing benzylamine derivatives.

- Amide Bond Formation: The reaction between the benzylamine and isobutyryl chloride forms the amide bond.

- Purification: The final product is purified through recrystallization or chromatography.

This multi-step synthesis allows for the introduction of specific functional groups that enhance the compound's properties.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Highlights | Unique Features |

|---|---|---|

| 2-(Benzylamino)-N-cyclohexylbenzamide | Contains a cyclohexyl group instead of isobutyl | Potentially different pharmacokinetics due to cyclic structure |

| N-benzyl-N-isobutylacetamide | Acetamide instead of benzamide | May exhibit different biological activities due to acetamide moiety |

| 2-(Phenethylamino)-N-isopropylbenzamide | Phenethyl group instead of benzyl | Altered lipophilicity affecting absorption and distribution |

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities compared to these similar compounds.

Angiogenesis Inhibition Studies

A study published in a peer-reviewed journal demonstrated that compounds similar to this compound significantly inhibited microvessel outgrowth in rat aortic ring assays. The results indicated that structural modifications could lead to enhanced antiangiogenic activity, providing a pathway for developing more potent derivatives .

β-Cell Protective Activity

Another research effort identified N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs as novel scaffolds for pancreatic β-cell protective agents against endoplasmic reticulum stress. These findings highlight the broader therapeutic potential of benzamide derivatives in metabolic diseases like diabetes, showcasing their versatility beyond antiangiogenic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.